molecular formula C13H16O3 B14229892 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate CAS No. 501676-61-5

2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate

Cat. No.: B14229892
CAS No.: 501676-61-5
M. Wt: 220.26 g/mol
InChI Key: QINVXGVRGPLLRE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H16O3. It is a derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methacrylate ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxy-3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is primarily related to its ability to undergo polymerization. The methacrylate ester group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications. The hydroxy group also contributes to the compound’s reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-phenoxypropyl methacrylate
  • 3-Isocyanatopropyl 2-methylprop-2-enoate
  • Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester

Comparison

Compared to similar compounds, 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications, such as in the synthesis of high-performance polymers and advanced materials .

Properties

CAS No.

501676-61-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2-hydroxy-3-phenylpropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H16O3/c1-10(2)13(15)16-9-12(14)8-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3

InChI Key

QINVXGVRGPLLRE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CC1=CC=CC=C1)O

Origin of Product

United States

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